molecular formula C11H14FNO B1485485 trans-2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol CAS No. 2154987-39-8

trans-2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol

Cat. No.: B1485485
CAS No.: 2154987-39-8
M. Wt: 195.23 g/mol
InChI Key: YLQRYPIQQOMWKF-MWLCHTKSSA-N
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Description

Trans-2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol is a useful research compound. Its molecular formula is C11H14FNO and its molecular weight is 195.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(1R,2R)-2-(5-fluoro-2-methylanilino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-7-2-3-8(12)6-10(7)13-9-4-5-11(9)14/h2-3,6,9,11,13-14H,4-5H2,1H3/t9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQRYPIQQOMWKF-MWLCHTKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)F)N[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Trans-2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a cyclobutane ring with a hydroxyl group and an amino group attached to a fluorinated aromatic moiety, which may contribute to its unique biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄FNO, with a molecular weight of 195.23 g/mol. The presence of the fluorine atom and the specific arrangement of substituents on the cyclobutane ring are believed to influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₁H₁₄FNO
Molecular Weight195.23 g/mol
CAS Number2154987-39-8
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Biological Activity Studies

Recent studies have explored the biological activities associated with compounds structurally similar to this compound. For instance, research indicates that certain cyclobutane derivatives exhibit significant anticancer properties by inducing apoptosis in various cancer cell lines, including breast cancer models such as MDA-MB-231 and Hs 578T.

Case Study: Anticancer Activity

In one study, compounds similar to this compound were tested for their ability to induce apoptosis. The results indicated that these compounds could significantly increase the activation of caspase 3, a key marker for apoptosis, suggesting their potential as anticancer agents.

Cell LineIC50 (µM)Apoptosis Induction (Fold Increase)
MDA-MB-2310.807.99
Hs 578T1.067.24
BT-200.5315.1

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound remains under investigation. However, related compounds have demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) properties:

ParameterValue
Kinetic Solubility (pH=7.4)191 µM
LogD (pH=7.4)0.9
Plasma Protein Binding~48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol
Reactant of Route 2
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trans-2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.